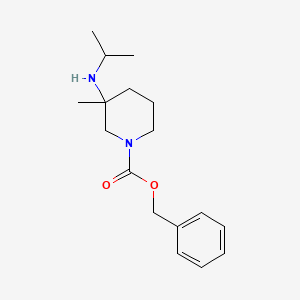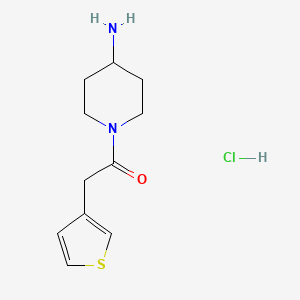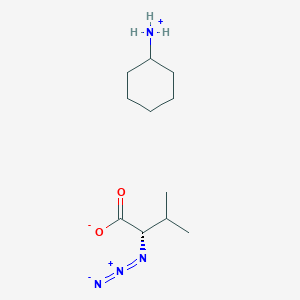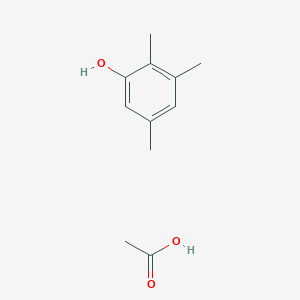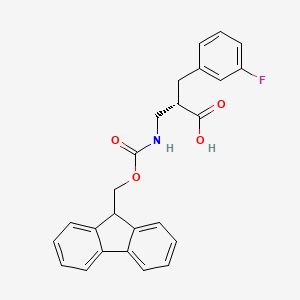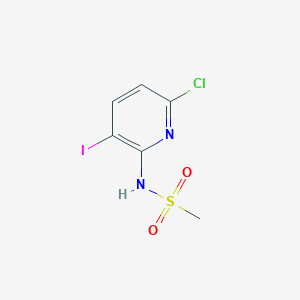
N-(6-Chloro-3-iodopyridin-2-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-chloro-3-iodo-2-pyridinyl)methanesulfonamide is a chemical compound with the molecular formula C6H6ClIN2O2S and a molecular weight of 332.55 g/mol . This compound is characterized by the presence of a pyridine ring substituted with chlorine and iodine atoms, and a methanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-3-iodo-2-pyridinyl)methanesulfonamide typically involves the reaction of 6-chloro-3-iodo-2-pyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-3-iodo-2-pyridinyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The methanesulfonamide group can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated derivatives, while oxidation reactions can produce sulfonic acid derivatives.
Scientific Research Applications
N-(6-chloro-3-iodo-2-pyridinyl)methanesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of N-(6-chloro-3-iodo-2-pyridinyl)methanesulfonamide is not well understood. it is believed to interact with specific molecular targets and pathways in biological systems, leading to its observed effects. Further research is needed to elucidate the detailed mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-3-iodopyridin-2-yl)methanesulfonamide
- N-(6-chloro-3-iodo-2-pyridinyl)-N-(methylsulfonyl)methanesulfonamide
Uniqueness
N-(6-chloro-3-iodo-2-pyridinyl)methanesulfonamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the methanesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C6H6ClIN2O2S |
|---|---|
Molecular Weight |
332.55 g/mol |
IUPAC Name |
N-(6-chloro-3-iodopyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C6H6ClIN2O2S/c1-13(11,12)10-6-4(8)2-3-5(7)9-6/h2-3H,1H3,(H,9,10) |
InChI Key |
OJMUGKVDMZOWRZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=N1)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B13975556.png)

